molecular formula C14H6Br2ClF3N2 B2600427 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-79-3

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2600427
CAS No.: 866137-79-3
M. Wt: 454.47
InChI Key: GOKINGJONGAMJW-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866137-79-3) is a high-value chemical scaffold in organic and medicinal chemistry research . Its molecular structure is characterized by multiple halogen substituents—bromo at the 3-position, a 4-bromophenyl group at the 2-position, chloro at the 8-position, and a trifluoromethyl (CF₃) group at the 6-position . This specific arrangement of strong electron-withdrawing groups confers unique reactivity and makes the compound a versatile building block for the construction of more complex molecular architectures via cross-coupling reactions, such as the widely applied Suzuki-Miyaura coupling, and other functionalization reactions . In pharmacological research, the imidazo[1,2-a]pyridine core is a privileged structure, and the presence of lipophilic trifluoromethyl and halogen groups in this analog is known to enhance binding affinity and metabolic stability, suggesting potential for developing new therapeutic agents . Early research indicates this compound may serve as a key intermediate in the synthesis of molecules targeting parasitic or metabolic diseases, and its properties are often compared to structural analogs with documented antitrypanosomal activity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKINGJONGAMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic/Electrophilic Substitution
The compound’s bromine and chlorine atoms are primary candidates for substitution. For example, Suzuki–Miyaura coupling —a palladium-catalyzed cross-coupling reaction—can replace bromine atoms with aryl or alkenyl groups . Similarly, iron-catalyzed sulfonylmethylation has been demonstrated for structurally related imidazo[1,2-a]pyridines, where sodium sulfinates react with the heterocycle to form sulfonylmethyl derivatives .

Key Reaction Example
In a study on imidazo[1,2-a]pyridines, sodium sulfinates (e.g., sodium tosylinate) reacted with FeCl₃ in DMA/H₂O (2:1) to yield sulfonylmethyl-substituted derivatives. The mechanism involves oxidation of DMA to an iminium intermediate, followed by C-C coupling .

Reaction Type Reagents/Conditions Product
SulfonylmethylationFeCl₃, sodium sulfinates, DMA/H₂O (2:1)Sulfonylmethyl derivatives
Suzuki–Miyaura CouplingPd catalyst, organoboron compoundsAryl-substituted derivatives

Radical-Mediated Functionalization

Catalyst-Free Cycloisomerization
The trifluoromethyl group’s electron-withdrawing effect may enable radical-mediated reactions. For example, three-component aza-Friedel–Crafts alkylation of imidazo[1,2-a]pyridines using Y(OTf)₃ as a catalyst has been reported. This reaction involves coupling with aldehydes and amines to form C3-alkylated derivatives under mild conditions .

Mechanistic Insights
Radical pathways were implicated in a study where TEMPO or DPPH (radical scavengers) inhibited reaction yields, suggesting a radical intermediate during the synthesis of sulfonylmethyl derivatives .

Catalytic Functionalization via Transition Metals

Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura coupling is well-established for aryl bromides. In this compound, the 3-bromo and 4-bromophenyl positions could serve as sites for introducing new aryl or vinyl groups .

Copper-Catalyzed Oxidative Coupling
A study demonstrated the synthesis of imidazo[1,2-a]pyridines via copper(I) catalysis, using ketoxime acetates and pyridines. While not directly applied to this compound, analogous methods could enable functionalization .

Role of Substituents in Reactivity

  • Trifluoromethyl Group : Enhances lipophilicity and directs electrophilic substitution to positions meta to the CF₃ group.

  • Halogen Substituents : The 3-bromo and 8-chloro positions enable nucleophilic aromatic substitution, while the 4-bromophenyl group may participate in cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a valuable building block in organic synthesis. It enables the construction of more complex molecules by providing functional groups that can undergo further reactions. This application is crucial for developing new chemical entities in pharmaceuticals and materials science .

The compound acts as a scaffold for the development of biologically active molecules. Its structural features allow for modifications that can enhance binding affinity to biological targets. Research has indicated its potential in drug discovery, particularly for developing new therapeutic agents targeting specific diseases .

Pharmacological Research

Studies have explored the pharmacological properties of this compound, indicating its potential role in modulating biological pathways. For instance, it has been investigated for its interactions with the human constitutive androstane receptor (CAR), which is involved in various hepatic functions . The presence of trifluoromethyl and halogen groups may enhance its selectivity and potency compared to other compounds.

Case Studies and Research Findings

Study ReferenceFocusFindings
Interaction with CARDemonstrated less cytotoxicity compared to related compounds while maintaining significant biological activity.
Synthesis TechniquesHighlighted efficient synthetic routes using Suzuki–Miyaura coupling to produce high yields of the compound.
Biological ApplicationsExplored the compound's role in developing novel pyrimido derivatives with promising pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards certain biological targets

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Key Compounds :

3-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine ()

  • Substituents : 3-(4-BrPh), 2-(4-ClPh).
  • Activity : Acts as a human constitutive androstane receptor (CAR) agonist, highlighting the impact of aryl groups at positions 2 and 3 on nuclear receptor modulation .
  • Comparison : Unlike the target compound, this analog lacks halogenation at positions 6 and 8 but retains aryl substituents. The 4-bromophenyl group in the target may enhance steric bulk compared to the 4-chlorophenyl group in this analog.

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine ()

  • Substituents : 2-Br, 6-CF₃.
  • Role : Serves as a synthetic intermediate or structural analog. The CF₃ group at position 6 aligns with the target compound, but the bromo at position 2 (vs. position 3 in the target) illustrates positional isomerism, which can alter electronic properties and binding affinities .

Functional Group Variations and Pharmacokinetic Properties

Key Compounds :

8-Bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine () Substituents: 8-Br, 6-Cl, 3-NO₂, 2-(sulfonylmethyl). Activity: Demonstrates potent antitrypanosomal activity, with the sulfonylmethyl group enhancing aqueous solubility compared to non-polar substituents . Comparison: The target compound replaces the nitro (NO₂) group with bromo at position 3 and substitutes sulfonylmethyl with a 4-bromophenyl group. This substitution may reduce solubility but improve metabolic stability.

6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine ()

  • Substituents : 6-Br, 7-CH₃, 2-Ph.
  • Role : Used in hydroxydifluoromethylation reactions, showcasing tolerance for CF₃ and halogen groups. The methyl group at position 7 slightly enhances steric hindrance compared to the target’s chloro at position 8 .

Biological Activity

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by multiple halogen substituents, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C14H6Br2ClF3N2
  • Molecular Weight : 454.47 g/mol
  • CAS Number : 866137-79-3

The compound features a complex arrangement of bromine, chlorine, and trifluoromethyl groups that influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances its lipophilicity and may affect its binding affinity to various receptors or enzymes involved in disease pathways. This compound has shown potential as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including the target compound. It has been noted that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

This table illustrates the potential of the compound against common pathogens, with ongoing research aimed at determining precise MIC values.

Case Studies

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological effects in vitro. The results indicated moderate antibacterial activity, suggesting that modifications to the existing structure could enhance efficacy against resistant strains .
  • Pharmacological Screening : In another case study, researchers screened a library of imidazo[1,2-a]pyridine derivatives for their ability to inhibit specific enzymes linked to cancer progression. The target compound demonstrated promising results in inhibiting cell proliferation in certain cancer cell lines .
  • Toxicity Assessment : Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary results indicate a favorable safety margin, making it a viable candidate for further development .

Comparative Analysis with Similar Compounds

The unique combination of substituents on the imidazo[1,2-a]pyridine scaffold distinguishes this compound from others in its class. Comparative studies reveal that while many derivatives exhibit antimicrobial properties, the trifluoromethyl group significantly enhances both potency and selectivity.

CompoundStructureNotable Activity
This compoundStructureModerate antibacterial activity
Similar Derivative A-Low activity
Similar Derivative B-High cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing imidazo[1,2-a]pyridine derivatives with halogen and trifluoromethyl substituents?

  • Methodology : A common approach involves substitution reactions. For example, ethyl bromopyruvate reacts with halogenated pyridinamines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) under reflux in ethanol with NaHCO₃ to form the imidazo[1,2-a]pyridine core. Yields range from 65% to 94%, depending on reaction optimization (e.g., solvent, temperature, stoichiometry) .
  • Key Steps :

  • Bromination of pyruvate derivatives to introduce reactive sites.
  • Cyclocondensation with diaminopyridines to form the fused imidazo-pyridine ring.
  • Final halogenation (e.g., bromination) or functionalization via Suzuki coupling for aryl substituents .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, CF₃ groups at ~δ 120–125 ppm in 13C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed mass error < 5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

Q. What are common impurities or byproducts encountered during synthesis?

  • Byproducts :

  • Incomplete Substitution : Residual starting materials (e.g., unreacted bromopyruvate).
  • Regioisomers : Due to competing reaction pathways in cyclization (e.g., alternative ring closure positions).
  • Oxidation Products : From sensitive trifluoromethyl or halogenated groups under harsh conditions .
    • Mitigation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacological activity?

  • Mechanistic Insight : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In GLP-1R agonist studies, derivatives with this moiety showed selective receptor activation (EC₅₀ < 100 nM) and anti-diabetic potential .
  • Structure-Activity Relationship (SAR) : Modifications at the 2- and 6-positions (e.g., bromo vs. cyano groups) significantly affect potency. For example, 8-chloro-6-CF₃ derivatives exhibit higher binding affinity than non-halogenated analogs .

Q. What computational strategies are used to model interactions with biological targets (e.g., GLP-1R)?

  • In Silico Approaches :

  • Molecular Docking : Predicts binding poses using crystal structures of GLP-1R (PDB ID: 5VAI). The imidazo[1,2-a]pyridine core aligns with hydrophobic pockets, while halogen atoms form halogen bonds with Thr132 and Gln234 .
  • ADME/Tox Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5, moderate bioavailability) and hepatotoxicity risks (CYP450 inhibition) .

Q. How can polymorphic forms of this compound affect its physicochemical properties?

  • Case Study : Cyano-substituted imidazo[1,2-a]pyridines exhibit polymorph-dependent luminescence (yellow, orange, red) due to variations in intramolecular proton transfer (ESIPT) and crystal packing .
  • Analytical Methods :

  • X-ray Crystallography : Resolves packing motifs (e.g., π-π stacking vs. hydrogen-bonding networks).
  • Solid-State NMR : Differentiates polymorphs via chemical shift anisotropy .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives: How to address them?

  • Example : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was synthesized in 65% yield , while similar intermediates in other studies achieved >85% yields .
  • Resolution :

  • Reaction Optimization : Higher yields correlate with controlled stoichiometry (1:1.2 molar ratio of F1:F2) and inert atmospheres (N₂) to prevent oxidation .
  • Catalyst Screening : NaHCO₃ vs. K₂CO₃ impacts cyclization efficiency due to base strength differences .

Q. Conflicting pharmacological Why do some analogs show low selectivity for GLP-1R?

  • Hypothesis : Substituent positioning (e.g., 4-bromophenyl vs. 4-nitrophenyl) alters steric and electronic interactions. For instance, bulkier groups at the 2-position reduce off-target effects .
  • Validation : Competitive binding assays (e.g., vs. GIPR or glucagon receptors) and mutagenesis studies (e.g., Ala-scanning of GLP-1R) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize NaHCO₃-mediated cyclization in ethanol for scalability and reduced waste .
  • Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve complex regiochemistry.
  • Biological Testing : Use HEK293 cells overexpressing GLP-1R for standardized agonist activity assays .

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